

crystal structure analysis of titanium diboride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium diboride*

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An In-depth Technical Guide to the Crystal Structure Analysis of **Titanium Diboride** (TiB₂)

Introduction

Titanium diboride (TiB₂) is a prominent advanced ceramic material renowned for its exceptional properties, including a high melting point (approximately 3225 °C), extreme hardness, high strength-to-density ratio, and excellent wear resistance.[1] These characteristics make it a critical material for a wide range of demanding applications, such as cutting tools, high-temperature crucibles, armor plating, and wear-resistant coatings.[2] The superior performance of TiB₂ is fundamentally rooted in its unique and stable crystal structure. This guide provides a comprehensive technical overview of the crystal structure of **titanium diboride**, detailing its crystallographic parameters and the experimental methodologies employed for its analysis.

Crystallographic Data of Titanium Diboride

Titanium diboride crystallizes in the hexagonal crystal system and is isostructural with aluminum diboride (AlB₂), adopting the C32-type structure.[3] The structure is characterized by alternating layers of titanium and boron atoms. The boron atoms form two-dimensional, graphite-like honeycomb networks, with strong covalent B-B bonds, which are primarily responsible for the material's high hardness.[4][5] These boron layers are intercalated with layers of titanium atoms.

The key crystallographic data for TiB₂ are summarized in the table below.

| Parameter | Value | Reference(s) |
|---|---|--------------|
| Crystal System | Hexagonal | [1][4][5] |
| Space Group | P6/mmm (No. 191) | [1][3][4][6] |
| Lattice Parameters | $a = 3.029 \text{ \AA}$ | [4] |
| $c = 3.229 \text{ \AA}$ | [4] | |
| $\alpha = \beta = 90^\circ, \gamma = 120^\circ$ | [1][4][7] | |
| Formula Units per Cell (Z) | 1 | [1][2][7] |
| Atomic Wyckoff Positions | Ti: 1a (0, 0, 0) | [1][3][4] |
| B: 2d (1/3, 2/3, 1/2) and (2/3, 1/3, 1/2) | [1][3][4] | |
| Interatomic Distances | Ti–B Bond Length: $\sim 2.38 \text{ \AA}$ | [6] |
| B–B Bond Length: $\sim 1.75 \text{ \AA}$ | [6] | |
| Calculated X-ray Density | $\sim 4.50 \text{ g/cm}^3$ | [7] |

Experimental Protocols for Crystal Structure Analysis

The determination of TiB_2 's crystal structure is primarily accomplished through X-ray Diffraction (XRD), a non-destructive technique that provides detailed information about the crystallographic structure, phase composition, and physical properties of materials.

General Protocol for Powder X-ray Diffraction (XRD)

Powder XRD is the most common method for routine structural analysis of polycrystalline TiB_2 .

- Sample Preparation:
 - A polycrystalline TiB_2 sample, either synthesized (e.g., via carbothermal reduction) or commercially procured, is ground into a fine, homogeneous powder, typically with a

particle size in the range of 1-10 μm . This ensures that a sufficient number of crystallites are randomly oriented to produce a statistically representative diffraction pattern.

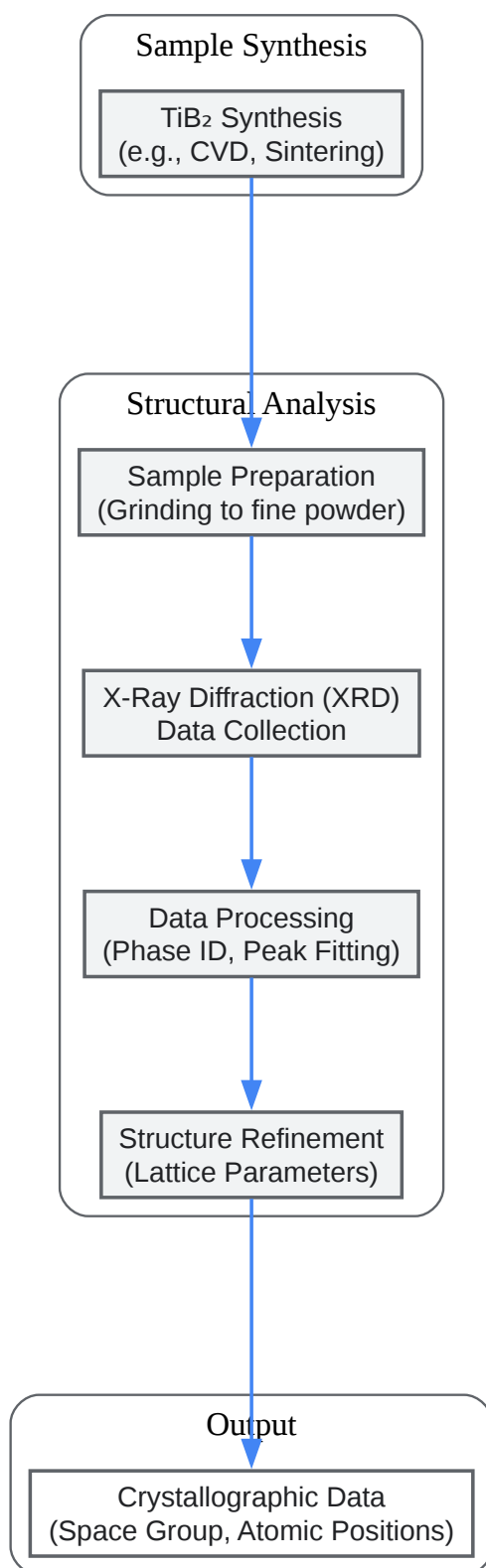
- The fine powder is carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane to prevent geometric errors during data collection.
- Instrumentation and Data Collection:
 - A powder diffractometer, commonly operating in a Bragg-Brentano parafocusing geometry, is used for analysis.
 - X-ray Source: A copper X-ray tube is typically used, providing monochromatic $\text{CuK}\alpha$ radiation ($\lambda \approx 1.54 \text{ \AA}$).
 - Optics: The incident beam is conditioned using slits to control divergence, and a monochromator or filter is used to remove $\text{K}\beta$ radiation.
 - Data Acquisition: The detector scans over a range of 2θ angles (e.g., 20° to 100°) while recording the intensity of the diffracted X-rays. The step size (e.g., 0.02°) and dwell time per step are set to achieve adequate signal-to-noise ratio.
- Data Analysis:
 - Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are compared to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).^[5] For TiB_2 , the experimental pattern is matched with a standard card, such as JCPDS No. 85-2083, to confirm the phase purity.^[5]
 - Lattice Parameter Refinement: Once the phase is identified, the precise lattice parameters (a and c) are calculated from the peak positions using indexing software and least-squares refinement methods.
 - Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer formula, which is particularly useful for nanocrystalline samples.^[5]

Complementary Techniques

- Transmission Electron Microscopy (TEM): TEM provides direct imaging of the crystal lattice and can be used to obtain selected area electron diffraction (SAED) patterns from individual crystallites, offering localized crystallographic information that complements the bulk data from XRD.[\[5\]](#)
- Scanning Electron Microscopy (SEM): SEM is used to examine the morphology, particle size, and texture of TiB_2 powders and sintered bodies, providing microstructural context to the crystallographic data.[\[3\]](#)

Visualizations

The following diagrams illustrate the experimental workflow for structural analysis and a conceptual representation of the TiB_2 crystal lattice.



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Figure 1: Experimental workflow for the crystal structure analysis of TiB_2 .

Figure 2: 2D conceptual diagram of the TiB₂ crystal lattice structure.

Conclusion

The crystal structure of **titanium diboride** is a key determinant of its remarkable physical and mechanical properties. Its hexagonal P6/mmm structure, consisting of strong covalently bonded boron planes separated by titanium layers, is well-established. The analysis, primarily conducted using powder X-ray diffraction, consistently confirms the lattice parameters and atomic positions detailed in this guide. A thorough understanding of this crystal structure is essential for researchers and scientists in materials science for the continued development and application of TiB₂-based materials.

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- To cite this document: BenchChem. [crystal structure analysis of titanium diboride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577251#crystal-structure-analysis-of-titanium-diboride]

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